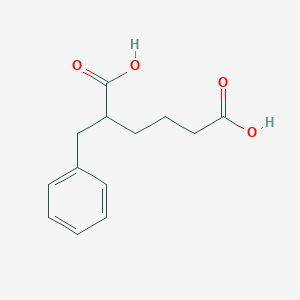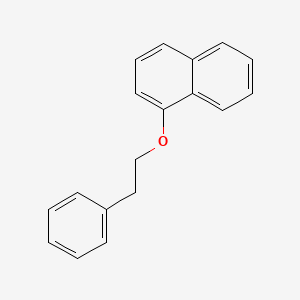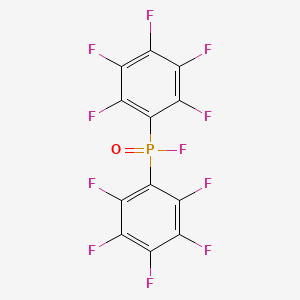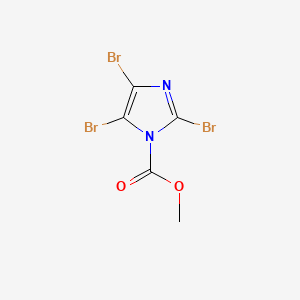
Imidazole-1-carboxylic acid, 2,4,5-tribromo-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidazole-1-carboxylic acid, 2,4,5-tribromo-, methyl ester is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of three bromine atoms at positions 2, 4, and 5, and a methyl ester group at position 1. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazole-1-carboxylic acid, 2,4,5-tribromo-, methyl ester typically involves the bromination of imidazole derivatives followed by esterification. One common method involves the reaction of imidazole with bromine in the presence of a suitable solvent to introduce bromine atoms at the desired positions. The resulting tribromoimidazole is then treated with methanol and a strong acid, such as sulfuric acid, to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Imidazole-1-carboxylic acid, 2,4,5-tribromo-, methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted imidazole derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of imidazole-1-carboxylic acid derivatives.
Reduction Products: Reduction can yield partially or fully dehalogenated imidazole derivatives.
Hydrolysis Products: Hydrolysis results in the formation of imidazole-1-carboxylic acid, 2,4,5-tribromo-.
科学研究应用
Imidazole-1-carboxylic acid, 2,4,5-tribromo-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, including polymers and catalysts.
作用机制
The mechanism of action of imidazole-1-carboxylic acid, 2,4,5-tribromo-, methyl ester involves its interaction with specific molecular targets. The bromine atoms and the imidazole ring play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
相似化合物的比较
Similar Compounds
2,4,5-Tribromoimidazole: Lacks the methyl ester group but shares the tribromo substitution pattern.
Imidazole-4-carboxylic acid, 2,4,5-tribromo-: Similar structure but with a carboxylic acid group instead of a methyl ester.
2,4,5-Trichloroimidazole: Similar structure with chlorine atoms instead of bromine.
Uniqueness
Imidazole-1-carboxylic acid, 2,4,5-tribromo-, methyl ester is unique due to the presence of both the tribromo substitution and the methyl ester group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
15287-47-5 |
|---|---|
分子式 |
C5H3Br3N2O2 |
分子量 |
362.80 g/mol |
IUPAC 名称 |
methyl 2,4,5-tribromoimidazole-1-carboxylate |
InChI |
InChI=1S/C5H3Br3N2O2/c1-12-5(11)10-3(7)2(6)9-4(10)8/h1H3 |
InChI 键 |
VXHMLXOPYSLGGJ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)N1C(=C(N=C1Br)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


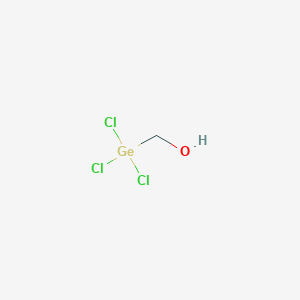
![5h-Naphtho[2,3-c]phenothiazine-8,13-dione](/img/structure/B14718909.png)
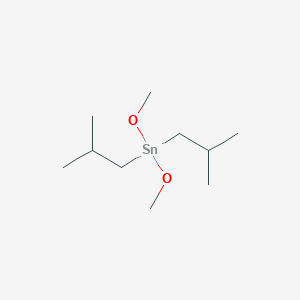
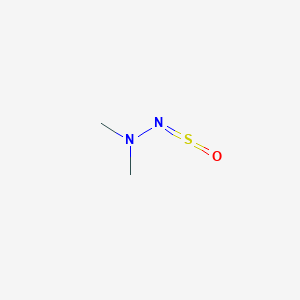
![5,7,10,11-Tetramethyl-6h-pyrido[4,3-b]carbazole](/img/structure/B14718920.png)
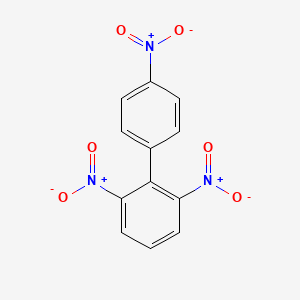
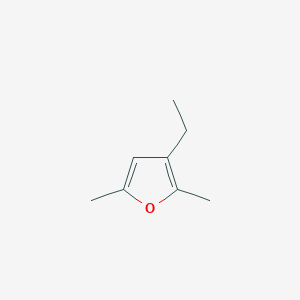

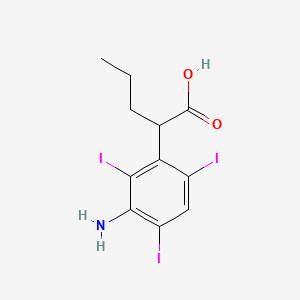
![2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine](/img/structure/B14718959.png)
